molecular formula C21H19ClN4O5S B6095753 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

Cat. No.: B6095753
M. Wt: 474.9 g/mol
InChI Key: CULWXAIUNRIQSE-UHFFFAOYSA-N
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Description

2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a chlorobenzyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorobenzyl and nitrophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated products, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-Chlorobenzyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide
  • 2-{[5-(2-Chlorobenzyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide

Uniqueness

What sets 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[[5-[(2-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O5S/c1-12-15(9-13-5-3-4-6-16(13)22)20(28)25-21(23-12)32-11-19(27)24-17-8-7-14(31-2)10-18(17)26(29)30/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULWXAIUNRIQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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